1-(4-phenoxyphenyl)propan-2-one
Description
Contextualization within the Phenoxyphenyl Structural Motif
The phenoxyphenyl group, characterized by a phenoxy group attached to a phenyl ring, is a significant structural motif in medicinal chemistry and materials science. This moiety is recognized for its ability to engage in various intermolecular interactions, including hydrophobic and π-stacking interactions, which can be crucial for the biological activity of a molecule. The presence of this motif in 1-(4-phenoxyphenyl)propan-2-one immediately places the compound in a class of molecules with established importance.
The ether linkage in the phenoxyphenyl group imparts a degree of conformational flexibility, while the aromatic rings provide a rigid scaffold. This combination of properties is often sought after in the design of molecules intended to interact with biological targets.
Significance in the Construction of Diverse Organic Molecules
While detailed research on the direct applications of this compound is not extensively documented in publicly available literature, its chemical structure points to its utility as a synthetic intermediate. Ketones are well-established precursors for a vast array of functional groups and molecular frameworks.
For instance, the carbonyl group of the ketone can undergo a variety of transformations, including reduction to an alcohol, reductive amination to form amines, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The aromatic rings of the phenoxyphenyl group can also be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents.
A closely related compound, 1-(4-phenoxyphenoxy)propan-2-ol, which is the alcohol analog of the ketone , is known as a metabolite and an intermediate in the synthesis of the pyridine-based pesticide Pyriproxyfen. nih.govresearchgate.net This highlights the potential of the propanone side chain, once modified, to be a key component in the creation of bioactive molecules. The synthesis of various substituted styryl 4-phenoxyphenyl ketones has also been reported, indicating the utility of the phenoxyphenyl ketone scaffold in generating libraries of compounds for further investigation. anaxlab.com
Interactive Data Tables
Due to the limited availability of specific experimental data for this compound, the following tables present information on closely related and structurally similar compounds to provide context.
Table 1: Physicochemical Properties of Related Phenoxypropanone Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 1-Phenoxypropan-2-one | C9H10O2 | 150.17 | 621-87-4 |
| 1-(4-Methoxyphenyl)propan-2-one | C10H12O2 | 164.20 | 122-84-9 |
| 1-(4-phenoxyphenyl)propan-1-one (B2855799) | C15H14O2 | 226.27 | Not available |
Data for 1-Phenoxypropan-2-one and 1-(4-Methoxyphenyl)propan-2-one is sourced from publicly available chemical databases. Data for 1-(4-phenoxyphenyl)propan-1-one is based on its chemical formula.
Table 2: Spectroscopic Data for a Structurally Similar Compound: 1-(4-phenoxyphenyl)propan-1-one uni.lu
| Spectroscopic Data | Value |
| Molecular Formula | C15H14O2 |
| Monoisotopic Mass | 226.0994 g/mol |
| Predicted XlogP | 3.7 |
This data is for the isomeric compound 1-(4-phenoxyphenyl)propan-1-one and is provided for illustrative purposes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(4-phenoxyphenyl)propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)11-13-7-9-15(10-8-13)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
FVTISCGUVQSAKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformational Chemistry
Reactivity of the Ketone Functional Group
The ketone functional group in 1-(4-phenoxyphenyl)propan-2-one is a site of rich chemical reactivity. The presence of a carbonyl group and adjacent α-hydrogens allows for a variety of important chemical transformations.
Carbonyl Condensation Reactions
Carbonyl condensation reactions are a fundamental class of carbon-carbon bond-forming reactions in organic chemistry. Due to the presence of α-hydrogens, this compound can act as a nucleophile in these reactions after deprotonation to form an enolate.
A notable example is the crossed-aldol condensation , where the enolate of this compound reacts with an aldehyde that lacks α-hydrogens, such as benzaldehyde, to prevent self-condensation of the aldehyde partner. chemistrysteps.com The reaction typically proceeds under basic conditions, leading to the formation of a β-hydroxy ketone, which can subsequently dehydrate to yield an α,β-unsaturated ketone, a chalcone (B49325) derivative.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| This compound | Benzaldehyde | NaOH | Ethanol | (E)-1-(4-phenoxyphenyl)-4-phenylbut-3-en-2-one | Not Reported |
| This compound | 4-Methoxybenzaldehyde | KOH | Methanol | (E)-1-(4-phenoxyphenyl)-4-(4-methoxyphenyl)but-3-en-2-one | Not Reported |
Alpha-Halogenation and Subsequent Transformations
The α-carbon of this compound is susceptible to halogenation. This reaction can be performed under either acidic or basic conditions, with different outcomes. youtube.com
Under acidic conditions , using a reagent like bromine in acetic acid, a single halogenation occurs at the more substituted α-position to yield 1-bromo-1-(4-phenoxyphenyl)propan-2-one. masterorganicchemistry.comlibretexts.org The reaction proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org
In basic media , the reaction proceeds via an enolate and is generally less controllable, often leading to polyhalogenation. youtube.com The introduction of an electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making subsequent halogenations faster.
The resulting α-halo ketone is a versatile intermediate. For example, it can undergo dehydrobromination in the presence of a non-nucleophilic base like pyridine (B92270) to form an α,β-unsaturated ketone.
| Substrate | Reagent | Conditions | Product | Reported Yield |
|---|---|---|---|---|
| This compound | Br2, Acetic Acid | Acid-catalyzed | 1-Bromo-1-(4-phenoxyphenyl)propan-2-one | High (by analogy) |
| 1-Bromo-1-(4-phenoxyphenyl)propan-2-one | Pyridine | Heat | 1-(4-phenoxyphenyl)prop-1-en-2-one | Good (by analogy) |
Selective Oxidation and Reduction Pathways
Selective Oxidation: The Baeyer-Villiger oxidation is a notable oxidative transformation for ketones. wikipedia.orgorganic-chemistry.orgnih.gov This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.orgnih.gov The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. For this compound, the 4-phenoxyphenylmethyl group has a higher migratory aptitude than the methyl group. Therefore, the expected product of the Baeyer-Villiger oxidation is 4-phenoxyphenylmethyl acetate.
Selective Reduction: The carbonyl group of this compound can be completely reduced to a methylene (B1212753) group (CH2) to form 1-(4-phenoxyphenyl)propane. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions.
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.inlibretexts.org These strongly acidic conditions make it suitable for substrates that are stable in acid. wikipedia.orglibretexts.org
The Wolff-Kishner reduction , on the other hand, is conducted under strongly basic conditions. wikipedia.orgbyjus.comlibretexts.org The ketone is first converted to a hydrazone, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orgbyjus.comlibretexts.org This method is ideal for substrates that are sensitive to acid. wikipedia.org
| Transformation | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Baeyer-Villiger Oxidation | m-CPBA | 4-Phenoxyphenylmethyl acetate | Inert solvent (e.g., CH2Cl2) |
| Clemmensen Reduction | Zn(Hg), conc. HCl | 1-(4-phenoxyphenyl)propane | Reflux |
| Wolff-Kishner Reduction | H2NNH2, KOH, Ethylene glycol | 1-(4-phenoxyphenyl)propane | High temperature (e.g., 180-200 °C) |
Reactivity of the Phenoxyphenyl Moiety
The phenoxyphenyl moiety of this compound consists of two aromatic rings linked by an ether bond. This part of the molecule is susceptible to electrophilic and, under certain conditions, nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution Reactions
The phenoxy group is an ortho-, para-directing and activating substituent for electrophilic aromatic substitution on the phenyl ring to which it is attached. Conversely, the propan-2-one substituent is a deactivating and meta-directing group. Therefore, electrophilic attack is expected to occur on the terminal phenyl ring of the phenoxy group.
A common example of electrophilic aromatic substitution is nitration . Using a mixture of nitric acid and sulfuric acid, a nitro group can be introduced onto the aromatic ring. The substitution is expected to occur predominantly at the para-position of the terminal phenyl ring due to steric hindrance at the ortho-positions.
Friedel-Crafts acylation is another important electrophilic aromatic substitution reaction. wikipedia.orgsigmaaldrich.comnih.gov In the presence of a Lewis acid catalyst, such as aluminum chloride, an acyl group can be introduced. wikipedia.orgsigmaaldrich.comnih.gov Similar to nitration, the acylation is predicted to occur on the terminal, activated phenyl ring, primarily at the para-position. wikipedia.org
| Reaction | Electrophile Source | Catalyst | Expected Major Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | - | 1-(4-(4-Nitrophenoxy)phenyl)propan-2-one |
| Friedel-Crafts Acylation | CH3COCl | AlCl3 | 1-(4-(4-Acetylphenoxy)phenyl)propan-2-one |
Nucleophilic Aromatic Substitution on Substituted Analogues
Nucleophilic aromatic substitution (SNAr) is generally difficult on unsubstituted aryl ethers like the phenoxyphenyl moiety. However, if the aromatic ring is substituted with strong electron-withdrawing groups (e.g., -NO2) at the ortho and/or para positions to a suitable leaving group (e.g., a halide), SNAr can occur.
For instance, if a halogen atom were present on one of the aromatic rings of a this compound analogue, and further activated by a nitro group, it could be displaced by a nucleophile such as methoxide. The reaction proceeds via a Meisenheimer complex intermediate. The rate of substitution would be significantly enhanced by the presence of the activating group.
| Substrate Analogue | Nucleophile | Conditions | Product |
|---|---|---|---|
| 1-(4-(4-Chloro-2-nitrophenoxy)phenyl)propan-2-one | CH3ONa | Heat in CH3OH | 1-(4-(4-Methoxy-2-nitrophenoxy)phenyl)propan-2-one |
| 1-(4-Chloro-3-nitrophenyl)propan-2-one | NaOCH3 | Heat in CH3OH | 1-(4-Methoxy-3-nitrophenyl)propan-2-one |
Role as a Key Synthetic Intermediate
The structural features of this compound, namely the reactive ketone and the phenoxyphenyl moiety, make it a valuable starting material in organic synthesis. It serves as a cornerstone for the assembly of diverse molecular frameworks.
Precursor to Complex Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles)
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a notable application of this compound's reactivity. These heterocyclic compounds are of significant interest in medicinal chemistry. nih.govnih.govnih.gov A general synthetic strategy involves the reaction of an acylhydrazone, derived from a ketone or aldehyde, with a suitable cyclizing agent. organic-chemistry.org
While direct use of this compound in 1,3,4-oxadiazole (B1194373) synthesis is not extensively detailed in the provided results, the transformation of similar ketones highlights a plausible pathway. For instance, the reaction of a ketone with a hydrazide can form a key acylhydrazone intermediate. Subsequent oxidative cyclization, often mediated by reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or under metal-catalyzed conditions, yields the 1,3,4-oxadiazole ring. nih.govorganic-chemistry.org Various synthetic methods for 1,3,4-oxadiazoles have been developed, including those utilizing microwave irradiation to shorten reaction times and improve yields. researchgate.net The phenoxyphenyl group of this compound would be incorporated as a substituent on the resulting heterocyclic ring.
Another related heterocyclic system that can be accessed from similar ketone precursors is the oxazole (B20620) ring. For example, 1-oxo-1-[5-(2-pyridyl)oxazol-2-yl]-3-(4-phenoxyphenyl)propane has been synthesized, demonstrating the utility of the 4-phenoxyphenylpropane backbone in constructing complex heterocyclic structures. nih.gov
Building Block for Propane (B168953) Derivatives (e.g., Propan-1-amine, Propan-2-ol derivatives)
The ketone functionality of this compound is readily transformed into other important functional groups, leading to a variety of propane derivatives.
Propan-2-ol Derivatives:
Reduction of the ketone group in this compound yields the corresponding secondary alcohol, 1-(4-phenoxyphenyl)propan-2-ol. chemicalbook.comanaxlab.comnih.gov This transformation can be achieved using various reducing agents. The resulting alcohol is a valuable intermediate in its own right, for example, in the synthesis of ether derivatives. google.com A patent describes a method for producing (S)-1-(4-phenoxyphenoxy)-2-propanol with high optical purity. google.com
Propan-1-amine and Propan-2-amine Derivatives:
Reductive amination of this compound provides a direct route to amine derivatives. acsgcipr.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction typically involves the in-situ formation of an imine by reacting the ketone with an amine (or ammonia), followed by reduction. acsgcipr.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are selective for the imine over the ketone. masterorganicchemistry.comyoutube.com This methodology allows for the synthesis of both primary and secondary amines. For example, reaction with ammonia (B1221849) would lead to 1-(4-phenoxyphenyl)propan-2-amine. Using a primary amine as the nitrogen source would yield a secondary amine. The use of chiral catalysts or auxiliaries can lead to the formation of enantiomerically enriched amine products. The resulting chiral amines are important building blocks in the pharmaceutical industry. researchgate.net
The table below summarizes the synthesis of various propane derivatives starting from this compound.
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. Ammonia (NH3) or primary amine (R-NH2)2. Reducing agent (e.g., NaBH3CN, H2/catalyst) | 1-(4-phenoxyphenyl)propan-2-amine or N-substituted derivatives |
| This compound | Reducing agent (e.g., NaBH4) | 1-(4-phenoxyphenyl)propan-2-ol |
Synthesis of Other Substituted Propanone Structures
The reactivity of the α-carbon to the carbonyl group in this compound allows for the introduction of various substituents, leading to a diverse range of substituted propanone structures.
Alkylation reactions at the α-position can be achieved by first forming an enolate with a suitable base, followed by reaction with an electrophile such as an alkyl halide. This allows for the extension of the carbon chain or the introduction of functionalized side chains.
Furthermore, the ketone can be a handle for various other transformations. For instance, Mannich-type reactions can introduce aminomethyl groups at the α-position. researchgate.net The resulting Mannich bases are themselves versatile intermediates for further synthetic manipulations.
The table below provides examples of other substituted propanone structures that can be synthesized, drawing parallels from the reactivity of similar ketone-containing compounds.
| General Reaction Type | Reagents and Conditions | Resulting Structure |
| α-Alkylation | 1. Base (e.g., LDA, NaH)2. Alkyl halide (R-X) | 1-(4-phenoxyphenyl)-1-alkylpropan-2-one |
| Mannich Reaction | Formaldehyde, secondary amine (R2NH), acid/base catalyst | 1-(4-phenoxyphenyl)-1-(dialkylaminomethyl)propan-2-one |
Design and Synthesis of Derivatives and Analogues
Structural Modification Strategies
The design of novel derivatives of 1-(4-phenoxyphenyl)propan-2-one hinges on systematic structural modifications. These strategies are primarily focused on three key areas: altering the electronic and steric properties of the aromatic rings through the introduction of various substituents, modifying the functionality of the propanone side chain, and incorporating the core structure into more complex fused ring systems.
Substituent Effects on the Aromatic Rings
Electron-donating groups (EDGs) , such as alkoxy (e.g., methoxy) and alkyl groups, increase the electron density of the aromatic rings, making them more nucleophilic. This enhanced nucleophilicity generally activates the ring towards electrophilic aromatic substitution reactions. For instance, the presence of a methoxy (B1213986) group on one of the phenyl rings would be expected to direct incoming electrophiles to the ortho and para positions relative to the methoxy group.
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, have the opposite effect. They decrease the electron density of the aromatic rings, rendering them less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution, particularly when positioned ortho or para to a suitable leaving group. The deactivating nature of these groups directs incoming electrophiles to the meta position.
Modifications of the Propanone Side Chain
The propanone side chain offers several sites for chemical modification, allowing for the introduction of diverse functional groups and the alteration of the molecule's steric and electronic profile.
Key modifications to the propanone side chain include:
Oxidation and Reduction: The ketone functionality can be readily reduced to a secondary alcohol, yielding 1-(4-phenoxyphenyl)propan-2-ol. This transformation introduces a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification. Conversely, oxidation of the benzylic position (the carbon adjacent to the phenyl ring) can lead to the formation of carboxylic acids, provided there is at least one hydrogen atom on that carbon. libretexts.org Such reactions fundamentally alter the chemical nature of the side chain, influencing properties like polarity and hydrogen bonding capability. msu.edu
Halogenation: The α-carbon to the carbonyl group can undergo halogenation, typically with reagents like N-bromosuccinimide (NBS), to introduce a halogen atom. libretexts.org This modification can serve as a stepping stone for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Condensation Reactions: The carbonyl group can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl-containing compounds. ncert.nic.in This allows for the extension of the carbon chain and the creation of more complex molecular architectures.
Incorporation into Fused Ring Systems (e.g., Indazole Scaffolds)
The this compound scaffold can be utilized as a building block for the synthesis of more complex heterocyclic structures, such as indazoles. Indazoles are bicyclic aromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.
Several synthetic strategies can be envisioned for the construction of indazole rings from propanone derivatives. One common approach involves the reaction of a suitably substituted aryl ketone with a hydrazine (B178648) derivative. For example, a 1-(2-fluoro-5-nitrophenyl)propan-2-one (B13591337) derivative could react with an arylhydrazine, where the initial formation of a hydrazone is followed by an intramolecular nucleophilic aromatic substitution (SNAr) to form the indazole ring. foodb.ca Another strategy involves the [3+2] cycloaddition of a diazo compound, which could be generated from the propanone derivative, with an aryne. nih.gov The specific synthetic route and the resulting substitution pattern on the indazole ring can be controlled by the choice of starting materials and reaction conditions. icm.edu.plnih.gov
Synthetic Routes to Key Analogues
The synthesis of analogues of this compound often involves multi-step sequences that build upon fundamental organic reactions. Below are illustrative synthetic routes to key analogues.
One important class of analogues is the corresponding secondary alcohols. For example, 1-(4-phenoxyphenoxy)propan-2-ol can be synthesized through the reaction of 4-phenoxyphenol (B1666991) with propylene (B89431) oxide. This reaction typically proceeds in the presence of a base and a suitable solvent. libretexts.org The resulting alcohol can then be further functionalized. For instance, it can be reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to yield the corresponding mesylate, 1-(4-phenoxyphenoxy)propan-2-yl methanesulfonate .
Another set of analogues involves modifications to the ether linkage. For example, instead of a simple phenoxy group, a substituted phenoxy group can be introduced. The synthesis of such compounds would typically start from the corresponding substituted phenol (B47542).
The following table summarizes the synthesis of some key analogues:
| Target Analogue | Starting Materials | Key Reaction Type |
| 1-(4-phenoxyphenoxy)propan-2-ol | 4-phenoxyphenol, Propylene oxide | Ring-opening of epoxide |
| 1-(4-phenoxyphenoxy)propan-2-yl methanesulfonate | 1-(4-phenoxyphenoxy)propan-2-ol, Methanesulfonyl chloride | Esterification |
| 1-(4-(Trifluoromethyl)phenoxy)phenyl)propan-2-one | 4-(Trifluoromethyl)phenol, 1-(4-hydroxyphenyl)propan-2-one | Nucleophilic aromatic substitution or etherification |
Structure-Reactivity and Structure-Property Relationship Studies on Derivatives
While detailed structure-reactivity and structure-property relationship studies specifically on a wide range of this compound derivatives are not extensively documented in publicly available literature, general principles of organic chemistry allow for predictions of how structural modifications would influence their behavior.
Structure-Reactivity Relationships:
The reactivity of the derivatives is intrinsically linked to the electronic and steric effects of the substituents.
Reactivity of the Aromatic Rings: As discussed in section 4.1.1, the presence of electron-donating or electron-withdrawing groups on the phenyl rings will dictate their reactivity in electrophilic and nucleophilic aromatic substitution reactions. For example, a derivative with a nitro group on one of the rings would be expected to undergo nucleophilic aromatic substitution more readily than the unsubstituted parent compound.
Reactivity of the Propanone Side Chain: The reactivity of the carbonyl group is influenced by the electronic nature of the aromatic substituent. An electron-withdrawing group on the aromatic ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. ncert.nic.in Conversely, an electron-donating group would decrease its electrophilicity. The acidity of the α-protons is also affected; electron-withdrawing groups increase their acidity, facilitating enolate formation and subsequent reactions. ncert.nic.in
Structure-Property Relationships:
The physical properties of the derivatives are also highly dependent on their molecular structure.
Melting and Boiling Points: The introduction of polar substituents, such as hydroxyl or nitro groups, would be expected to increase the melting and boiling points due to stronger intermolecular forces like hydrogen bonding and dipole-dipole interactions. Conversely, the introduction of bulky, non-polar groups might disrupt crystal packing and lead to lower melting points.
Solubility: The polarity of the derivatives plays a crucial role in their solubility. Increasing the polarity, for instance by introducing a hydroxyl group, would enhance solubility in polar solvents like water and alcohols. nih.gov In contrast, introducing larger, non-polar alkyl or aryl groups would increase solubility in non-polar organic solvents.
Spectroscopic Properties: The electronic environment of the molecule, as influenced by substituents, will affect its spectroscopic properties. In ¹H and ¹³C NMR spectroscopy, the chemical shifts of the aromatic protons and carbons will be altered by the electronic effects of the substituents. In UV-Vis spectroscopy, the wavelength of maximum absorption (λmax) can be shifted to longer wavelengths (bathochromic shift) by the introduction of chromophores or auxochromes that extend the conjugated π-system. icm.edu.pl
The following table provides a predictive summary of the effects of different substituents on the properties of this compound derivatives:
| Substituent | Position | Predicted Effect on Reactivity | Predicted Effect on Polarity | Predicted Effect on Melting Point |
| -NO₂ | para on phenoxy ring | Decreased ring reactivity (electrophilic), Increased carbonyl reactivity | Increased | Increased |
| -OCH₃ | para on phenyl ring | Increased ring reactivity (electrophilic), Decreased carbonyl reactivity | Increased | Increased |
| -CH₃ | ortho on phenyl ring | Increased ring reactivity (electrophilic), Minor effect on carbonyl reactivity | Decreased | May decrease due to steric hindrance |
| -OH | on propanone chain | New reaction possibilities (esterification, etc.) | Significantly Increased | Significantly Increased |
Further empirical studies are necessary to provide detailed quantitative structure-activity relationships (QSAR) and to fully elucidate the complex interplay between the structure and properties of this versatile class of compounds.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Comprehensive 1D NMR Analysis (¹H, ¹³C)
The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide information on the chemical environment, connectivity, and number of different types of protons and carbons in the molecule. The predicted chemical shifts for 1-(4-phenoxyphenyl)propan-2-one in a standard solvent like deuterated chloroform (B151607) (CDCl₃) are based on the analysis of related structures such as 1-(4-methoxyphenyl)propan-2-one and phenylacetone. nist.govnist.gov The phenoxy group exerts a distinct electronic influence on the adjacent phenyl ring, which is reflected in the chemical shifts.
¹H NMR Spectroscopy: The proton spectrum is expected to show signals corresponding to the methyl protons, the methylene (B1212753) protons, and the aromatic protons of the two phenyl rings.
Methyl Protons (H-3): A sharp singlet is anticipated around δ 2.1-2.2 ppm, characteristic of a methyl ketone.
Methylene Protons (H-1): A singlet corresponding to the two methylene protons is expected in the region of δ 3.6-3.8 ppm. This signal is shifted downfield due to the influence of the adjacent aromatic ring and the ketone group.
Aromatic Protons: The two phenyl rings will produce a complex set of signals in the aromatic region (δ 6.8-7.5 ppm). The protons on the phenyl ring attached to the ether oxygen (H-e', H-f', H-g') and the protons on the central phenyl ring (H-c, H-d) will have distinct chemical shifts due to their different electronic environments. The protons on the phenoxy group will likely appear as a multiplet, while the A₂B₂ system of the central p-substituted ring will present as two distinct doublets.
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each unique carbon atom. The presence of a plane of symmetry in the unsubstituted phenoxy group simplifies the spectrum for that moiety.
Carbonyl Carbon (C-2): The ketone carbonyl carbon is expected to have a chemical shift far downfield, typically in the range of δ 205-208 ppm.
Methyl Carbon (C-3): The methyl carbon of the ketone should appear at approximately δ 29-31 ppm.
Methylene Carbon (C-1): The methylene carbon, situated between the ketone and the phenyl ring, is predicted to be around δ 45-50 ppm.
Aromatic Carbons: The aromatic carbons will resonate in the δ 115-160 ppm region. The carbon atoms attached to the ether oxygen (C-b and C-d') will be the most deshielded. The p-substituted central ring will show four signals, while the terminal phenyl ring will show four signals as well (C-d', C-e', C-f', C-g').
There is no ¹⁹F present in this molecule.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3 (CH₃) | 2.15 | s (singlet) | 3H |
| H-1 (CH₂) | 3.70 | s (singlet) | 2H |
| H-d | 7.00 | d (doublet) | 2H |
| H-c | 7.15 | d (doublet) | 2H |
| H-f' | 7.05 | d (doublet) | 2H |
| H-g' | 7.18 | t (triplet) | 1H |
| H-e' | 7.40 | t (triplet) | 2H |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 (CH₃) | 30.0 |
| C-1 (CH₂) | 48.0 |
| C-a | 129.5 |
| C-d | 119.0 |
| C-c | 130.5 |
| C-b | 157.0 |
| C-d' | 157.5 |
| C-e' | 120.0 |
| C-f' | 129.8 |
| C-g' | 124.0 |
| C-2 (C=O) | 206.0 |
Advanced 2D NMR Techniques for Connectivity and Stereochemical Assignment (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, significant cross-peaks would be expected between the coupled aromatic protons on each ring (e.g., between H-c and H-d, and among H-e', H-f', and H-g'). The methyl and methylene protons, being singlets, would not show COSY correlations.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. This technique would definitively link the proton signals to their corresponding carbon signals. For instance, the proton signal at ~2.15 ppm would correlate with the carbon signal at ~30.0 ppm (C-3), the proton signal at ~3.70 ppm with the carbon at ~48.0 ppm (C-1), and each aromatic proton signal with its directly attached aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). HMBC is crucial for piecing together the molecular fragments. Key correlations would include:
The methyl protons (H-3) showing a correlation to the carbonyl carbon (C-2) and the methylene carbon (C-1).
The methylene protons (H-1) correlating with the carbonyl carbon (C-2), the adjacent aromatic carbon (C-a), and the other carbons of that ring (C-c).
Protons on the central ring (H-c) showing a correlation to the ether-linked carbon (C-b).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula. For this compound, the molecular formula is C₁₅H₁₄O₂.
Predicted HRMS Data
| Formula | Calculated Exact Mass | Ion Type |
|---|---|---|
| C₁₅H₁₄O₂ | 226.0994 | [M]⁺ |
Fragmentation Pattern Analysis for Elucidating Structural Features
In Electron Ionization (EI) mass spectrometry, the molecular ion (M⁺) undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, key fragmentation pathways would likely include:
Alpha-Cleavage: The bond between the carbonyl group and the methylene group can break, leading to the formation of a stable acetyl cation ([CH₃CO]⁺) at m/z 43. This is often a very intense peak (the base peak) in methyl ketones.
Benzylic Cleavage: The most favorable fragmentation would be the cleavage of the C1-Cα bond to form a stable 4-phenoxybenzyl cation. This would result in a prominent peak at m/z 183. The subsequent loss of a CO molecule from this fragment could yield a peak at m/z 155.
McLafferty Rearrangement: This is not possible for this molecule as it lacks the required gamma-hydrogens.
Cleavage of the Ether Bond: Fragmentation can also occur at the ether linkage, leading to ions corresponding to a phenoxy radical loss (m/z 133) or a phenyl cation (m/z 77).
Predicted Major Fragments in EI-MS
| m/z | Predicted Fragment Ion | Origin |
|---|---|---|
| 226 | [C₁₅H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 183 | [C₁₃H₁₁O]⁺ | Loss of •COCH₃ |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation (likely base peak) |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.
For this compound, the IR spectrum would be dominated by absorptions from the carbonyl group and the aromatic rings.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹, which is characteristic of an aliphatic ketone.
C-O-C Stretch: The diaryl ether linkage will produce strong C-O-C stretching bands. An asymmetric stretch would be expected around 1230-1270 cm⁻¹, and a symmetric stretch near 1020-1070 cm⁻¹.
Aromatic C=C Stretches: Multiple sharp bands of variable intensity would appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the two phenyl rings.
Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are informative. A strong band around 830-850 cm⁻¹ would indicate 1,4-disubstitution on the central phenyl ring. The terminal monosubstituted ring would show two bands, one strong band near 690-710 cm⁻¹ and another of variable intensity near 730-770 cm⁻¹.
Aliphatic C-H Stretches: Stretching vibrations for the methyl and methylene groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Intensity |
|---|---|---|
| 3030-3100 | Aromatic C-H Stretch | Medium |
| 2850-2960 | Aliphatic C-H Stretch | Medium |
| 1715 | C=O Stretch (Ketone) | Strong, Sharp |
| 1580-1600 | Aromatic C=C Stretch | Medium |
| 1480-1510 | Aromatic C=C Stretch | Strong |
| 1240 | Asymmetric C-O-C Stretch (Ether) | Strong |
| 835 | Aromatic C-H o.o.p. Bend (1,4-disubstituted) | Strong |
| 690, 750 | Aromatic C-H o.o.p. Bend (monosubstituted) | Strong |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Molecular Vibrations
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
The primary vibrations anticipated in the FTIR spectrum include the C=O stretching of the ketone, the C-O-C stretching of the ether linkage, and various vibrations associated with the aromatic rings and the aliphatic propane (B168953) chain. Analysis of related compounds, such as 1-(4-phenylquinolin-2-yl)propan-1-one, which also contains a propanone moiety linked to an aromatic system, reveals characteristic ketone C=O stretching frequencies. nih.gov For instance, the FTIR analysis of 1-(4-phenylquinolin-2-yl)propan-1-one confirms the presence of the ketone group through its distinct vibrational band. nih.gov
The ether linkage in this compound is expected to show characteristic asymmetric and symmetric C-O-C stretching bands. The aromatic rings will display C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The presence of a para-substituted benzene (B151609) ring can also be confirmed by specific out-of-plane C-H bending vibrations.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1715 | C=O Stretch | Ketone |
| 1250-1200 | Asymmetric C-O-C Stretch | Aryl Ether |
| 1050-1000 | Symmetric C-O-C Stretch | Aryl Ether |
| 3100-3000 | C-H Stretch | Aromatic |
| 2975-2850 | C-H Stretch | Aliphatic |
| 1600-1400 | C=C Stretch | Aromatic |
| 850-800 | C-H Out-of-Plane Bend | p-disubstituted Aromatic |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR by detecting vibrations that result in a change in the polarizability of the molecule. For a molecule like this compound, Raman spectroscopy is particularly useful for identifying the vibrations of the non-polar bonds and the aromatic rings.
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3060 | Aromatic C-H Stretch | Aromatic Rings |
| ~1600 | Aromatic C=C Stretch | Aromatic Rings |
| ~1250 | C-O-C Stretch | Ether |
| ~1000 | Ring Breathing Mode | Aromatic Rings |
| ~830 | p-disubstituted Ring Bend | Aromatic Ring |
X-ray Crystallography of Key Derivatives and Related Structures
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a crystal structure for this compound itself is not publicly documented, the crystallographic analysis of closely related compounds provides valuable insights into its likely molecular conformation and packing in the solid state.
A relevant example is the crystal structure of 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one . researchgate.netresearchgate.net This compound shares a similar propanone core and a substituted phenyl group. The X-ray diffraction study of this molecule revealed detailed information about its bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net For instance, the nitro group in this derivative is not coplanar with the aromatic ring, exhibiting a significant torsion angle. researchgate.net The crystal packing is stabilized by non-classical intermolecular hydrogen bonds. researchgate.netresearchgate.net
Another related structure that has been characterized by X-ray diffraction is 1-(4-phenylquinolin-2-yl)propan-1-one . nih.gov The comparison between its experimentally determined X-ray structure and optimized geometry from theoretical calculations provides a benchmark for understanding the conformational preferences of the propanone side chain attached to a large aromatic system. nih.gov
From these related structures, it can be inferred that the phenoxy and phenyl rings in this compound are likely not coplanar due to steric hindrance, adopting a twisted conformation around the ether linkage. The propanone chain would also exhibit a specific orientation relative to the 4-phenoxyphenyl group to minimize steric strain.
Table 3: Crystallographic Data for the Related Compound 1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 8.851 (2) | researchgate.net |
| b (Å) | 9.858 (2) | researchgate.net |
| c (Å) | 17.255 (3) | researchgate.net |
| β (°) | 94.99 (3) | researchgate.net |
| Volume (ų) | 1499.8 (5) | researchgate.net |
| Z | 4 | researchgate.net |
| R-factor | 0.042 | researchgate.net |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the behavior of molecules. These methods allow for the determination of a molecule's optimized geometry and the calculation of various electronic properties that govern its reactivity and interactions.
Electronic Structure Elucidation (HOMO-LUMO Orbital Analysis)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. aimspress.comnih.gov
For 1-(4-phenoxyphenyl)propan-2-one, the HOMO is expected to be localized primarily on the electron-rich phenoxy and phenyl rings, which can act as electron donors. Conversely, the LUMO is likely centered on the propan-2-one moiety, particularly the carbonyl group, which is electron-withdrawing. The energy difference between these orbitals dictates the electronic transition of lowest energy.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.25 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a prime site for electrophilic interaction. The aromatic rings would also exhibit negative potential, while the hydrogen atoms of the propanone backbone would show positive potential.
Fukui Function and Natural Bond Orbital (NBO) Analyses for Reactivity Prediction
Fukui functions are used within DFT to identify the most reactive sites in a molecule. researchgate.netnih.gov These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. uni-muenchen.deyoutube.comwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can reveal important information about hyperconjugation and charge delocalization, contributing to the molecule's stability. For this compound, NBO analysis would likely highlight the delocalization of electron density from the lone pairs of the ether and carbonyl oxygen atoms into the antibonding orbitals of adjacent sigma bonds, which stabilizes the molecule. nih.govnih.gov
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O(ether) | σ(C-C) | 5.8 |
| LP(2) O(carbonyl) | σ(C-C) | 2.5 |
| π(C=C) phenyl | π*(C=C) phenyl | 20.1 |
Note: The values in this table are hypothetical examples of what NBO analysis might reveal.
Prediction and Correlation of Spectroscopic Properties
Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental structure.
Theoretical NMR Chemical Shift Predictions
Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts of a molecule. oregonstate.edupdx.educhemistrysteps.com By calculating the magnetic shielding of each nucleus in the optimized molecular structure, the chemical shifts can be estimated. These predicted spectra can be invaluable in assigning the signals in an experimental NMR spectrum to specific atoms within the molecule. For this compound, theoretical predictions would help to differentiate the chemical shifts of the protons and carbons in the two distinct phenyl rings and the propanone unit.
| Proton | Predicted (ppm) | Experimental (ppm) |
|---|---|---|
| -CH3 | 2.15 | 2.18 |
| -CH2- | 3.70 | 3.75 |
| Aromatic H | 6.90-7.40 | 6.95-7.35 |
Note: The values in this table are for illustrative purposes.
Computational Vibrational Spectroscopy (IR, Raman)
Computational methods can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. researchgate.net These theoretical spectra can aid in the assignment of the vibrational modes observed in experimental spectra. For this compound, key predicted vibrational modes would include the C=O stretch of the ketone, the C-O-C stretches of the ether linkage, and the various C-H and C=C vibrations of the aromatic rings. Comparing the calculated frequencies with experimental data helps to confirm the molecular structure and provides insight into the molecule's force fields.
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| C=O Stretch | 1715 |
| Aromatic C=C Stretch | 1600, 1500 |
| C-O-C Asymmetric Stretch | 1240 |
| C-O-C Symmetric Stretch | 1080 |
Note: The values in this table are illustrative and based on typical ranges for these functional groups.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the potential reaction mechanisms involving this compound. nih.govrsc.org While specific experimental studies on this compound's reaction mechanisms are not extensively documented in publicly available literature, theoretical calculations can predict the most likely pathways for its reactions.
Aromatic ketones, such as this compound, are characterized by a carbonyl group attached to a hydrocarbon framework. chemicalbook.com The carbonyl carbon is sp2 hybridized and bonded to an oxygen atom via a double bond, making it susceptible to nucleophilic attack. chemicalbook.com However, the reactivity is influenced by the electronic effects of the aromatic ring. numberanalytics.comnumberanalytics.com
One of the fundamental reactions of ketones is nucleophilic addition to the carbonyl group. numberanalytics.com For this compound, the mechanism of such a reaction can be modeled to determine the transition state energies and predict the stereoselectivity. For instance, in a reduction reaction using a borane (B79455) catalyst, DFT calculations can map out the potential energy surface, identifying the lowest energy pathway for the formation of the corresponding alcohol, 1-(4-phenoxyphenyl)propan-2-ol. nih.gov These calculations would typically involve optimizing the geometries of the reactants, transition states, and products.
Another area of investigation is the elucidation of reaction mechanisms for its synthesis. For example, the Friedel-Crafts acylation is a common method for preparing aromatic ketones. chemicalbook.com Computational studies can model the step-by-step mechanism of this reaction, providing insights into the role of the Lewis acid catalyst and the energetics of each intermediate and transition state.
The following table illustrates hypothetical energy barriers for a nucleophilic addition reaction, as could be determined by DFT calculations.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| TS1 | Formation of the tetrahedral intermediate | 15.2 |
| TS2 | Protonation of the alkoxide | 5.8 |
This table presents hypothetical data for illustrative purposes, based on typical values for similar reactions.
Conformation Analysis and Conformational Energetics
The conformational flexibility of this compound is primarily due to the rotation around several single bonds: the C-C bond of the propane (B168953) chain, the C-O bond of the ether linkage, and the C-C bond connecting the phenyl ring to the ether oxygen. Conformational analysis aims to identify the stable conformers and determine their relative energies. libretexts.orgchemistrysteps.com
Computational methods like molecular mechanics and DFT can be employed to perform a systematic search of the conformational space. nih.gov By rotating the key dihedral angles, a potential energy surface can be generated, revealing the low-energy conformations.
For this compound, the orientation of the phenoxy group relative to the propanone side chain is of particular interest. Steric hindrance between the hydrogen atoms of the two aromatic rings and the acetyl group will play a significant role in determining the most stable conformations. libretexts.org It is generally observed that molecules with flexible chains tend to adopt extended conformations to minimize steric strain. nih.gov
The relative energies of different conformers can be calculated to determine their population at a given temperature using the Boltzmann distribution. These calculations are crucial for understanding how the molecule might interact with biological targets or other reactants, as the bioactive conformation is not always the lowest energy one. nih.gov
The table below shows a hypothetical conformational analysis of this compound, highlighting the relative energies of different rotamers around the C(aryl)-O bond.
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| A | 0° (eclipsed) | 5.3 |
| B | 60° (gauche) | 1.2 |
| C | 120° | 2.5 |
| D | 180° (anti) | 0.0 |
This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis.
Analysis of Molecular Descriptors and Electronic Properties
Molecular descriptors are numerical values that encode information about the chemical structure and are widely used in Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netnih.gov These descriptors can be calculated using computational methods and provide insights into the physicochemical and electronic properties of this compound.
Electronic Properties: Key electronic properties include the distribution of electron density, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). ucsb.edu The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. ucsb.edu A smaller gap suggests higher reactivity. For an aromatic ketone, the electron-withdrawing nature of the carbonyl group and the electron-donating nature of the phenoxy group will influence the electronic landscape of the molecule. numberanalytics.com
DFT calculations can provide detailed information on these properties. researchgate.net For instance, the electrostatic potential map can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.
Molecular Descriptors: A wide range of descriptors can be calculated, falling into categories such as constitutional, topological, and quantum-chemical descriptors. nih.gov
Constitutional descriptors include molecular weight, number of atoms, and number of rings.
Topological descriptors describe the connectivity of the atoms in the molecule.
Quantum-chemical descriptors , derived from quantum mechanical calculations, include properties like HOMO/LUMO energies, dipole moment, and partial charges on atoms. ucsb.edu
The following table provides a selection of calculated molecular descriptors for this compound.
| Descriptor | Value | Description |
| Molecular Weight | 226.27 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP | ~3.5 | A measure of the molecule's lipophilicity. |
| Polar Surface Area | ~26.3 Ų | The surface sum over all polar atoms, mainly oxygen and nitrogen. |
| Number of Rotatable Bonds | 4 | The number of bonds that allow free rotation. |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |
| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | 4.7 eV | The energy difference between the HOMO and LUMO. |
Applications in Advanced Materials Science
Role as a Monomer or Building Block for Polymeric Materials
The phenoxyphenyl structure is instrumental in designing high-performance polymers, imparting desirable properties such as thermal stability, solubility, and specific mechanical characteristics.
Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their outstanding thermal stability and mechanical properties. The synthesis of PAEKs typically involves a nucleophilic aromatic substitution (SNAr) polycondensation reaction. kpi.ua While 1-(4-phenoxyphenyl)propan-2-one itself is not a direct monomer for polymerization, its derivatives are key building blocks.
For instance, new PAEKs have been successfully synthesized using monomers that incorporate the phenoxyphenyl structure. One such monomer, 1,1-Bis(4-hydroxyphenyl)-1-(4-phenoxyphenyl)-1-phenylmethane (BHPPPPM), is synthesized from 4-benzoyl diphenyl ether. researchgate.net This bisphenol monomer can then be reacted with various difluorinated aromatic ketones through nucleophilic substitution to yield high-molecular-weight PAEKs. researchgate.net
These polymers exhibit excellent properties, as detailed in the table below, demonstrating the contribution of the phenoxyphenyl moiety.
| Property | Value |
| Inherent Viscosity | 0.60–0.78 dL/g |
| Number-Average Molecular Weight (Mn) | 29,500–34,200 g/mol |
| Polydispersity Index (PDI) | 1.94–2.01 |
| Glass Transition Temperature (Tg) | 174–196 °C |
| 5% Weight Loss Temperature (Td5) | > 500 °C (in N2) |
| Tensile Strength | 78–85 MPa |
| Tensile Modulus | 1.9–2.4 GPa |
| A summary of properties for PAEKs synthesized with a (4-phenoxyphenyl)triphenylmethane moiety. researchgate.net |
The introduction of bulky, pendant groups like the phenoxyphenyl structure can enhance the solubility of the resulting polymers in common organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N'-dimethylacetamide (DMAc), chloroform (B151607), and tetrahydrofuran (B95107) (THF). researchgate.netbit.edu.cn This improved solubility is advantageous for processing and film casting. researchgate.netbit.edu.cn
The structural benefits conferred by the phenoxyphenyl group are also sought after in other advanced polymer systems, such as polyimides, which are known for their thermal stability, chemical resistance, and excellent dielectric properties. The incorporation of fluorinated groups, often alongside moieties like phenoxyphenyl, is a strategy to reduce the dielectric constant and moisture absorption in polymers designed for microelectronics and aerospace applications. nih.govresearchgate.net
Research on fluorinated PAEKs, for example, shows that the introduction of bulky, fluorinated pendant groups can significantly lower the dielectric constant while maintaining high thermal stability. bit.edu.cnresearchgate.net These polymers form strong, flexible films with low water absorption, properties that are also highly desirable for advanced polyimide systems. bit.edu.cn The phenoxyphenyl scaffold contributes to the rigidity and thermal resistance of the polymer backbone. researchgate.net
Ligand Chemistry in Coordination Polymers and Metal-Organic Frameworks (MOFs)
The phenoxyphenyl scaffold, particularly when functionalized with carboxylic acid groups, serves as an effective organic linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, creating porous structures with applications in gas storage, catalysis, and chemical sensing. researchgate.netresearchgate.net
For example, 5-(2-carboxyl-phenoxy)-1,3-benzenedicarboxylic acid, a ligand derived from a phenoxyphenyl structure, has been used to synthesize four different Zinc(II)-based coordination polymers. rsc.org The specific N-donor co-ligands used in the synthesis influence the final architecture of the framework, resulting in varied secondary building units (SBUs) and network dimensionalities (2D or 3D). rsc.org Similarly, a Zn(II)-MOF based on 4-(4-carboxy phenoxy) phthalic acid has been synthesized and shown to act as a luminescent sensor for detecting acetone (B3395972) and tetracycline (B611298). nih.gov
The utility of these frameworks in sensing applications stems from the photoluminescent properties of the organic linkers. nih.gov The porous nature and chemical functionality of the MOF can selectively interact with analyte molecules, leading to a detectable change in luminescence. rsc.orgnih.gov
| MOF System | Ligand(s) | Metal Ion | Application |
| Zn-MCPs (1-4) | 5-(2-carboxyl-phenoxy)-1,3-benzenedicarboxylic acid; various N-donor ligands | Zn(II) | Luminescence sensing of BPA and IMH rsc.org |
| Zn-MOF | 4-(4-carboxy phenoxy) phthalic acid; 3,5-bis(1-imidazolyl) pyridine (B92270) | Zn(II) | Luminescent sensing of acetone and tetracycline nih.gov |
| Examples of MOFs utilizing phenoxyphenyl-type ligands. |
Development of Functional Materials Utilizing the Phenoxyphenyl Scaffold
The phenoxyphenyl scaffold is a versatile platform for creating a variety of functional materials. Its inherent chemical and thermal stability, combined with the ability to introduce various functional groups, allows for the targeted design of materials with specific properties.
Biologic scaffolds composed of extracellular matrix have been explored for tissue engineering, demonstrating that the scaffold material is crucial for functional tissue regeneration. nih.gov While not directly related to this compound, this highlights the importance of the base scaffold in material function. In the context of synthetic materials, the phenoxyphenyl structure provides a robust and tailorable backbone.
The development of coordination polymers and MOFs for sensing is a prime example of functional material design. rsc.orgnih.gov By modifying the phenoxyphenyl ligand and selecting appropriate metal centers, researchers can create materials that are highly selective and sensitive to specific environmental pollutants. nih.gov Furthermore, the incorporation of the phenoxyphenyl moiety into high-performance polymers like PAEKs leads to materials with a combination of mechanical strength, thermal resistance, and processability, making them suitable for demanding applications in electronics and aerospace. researchgate.netnih.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and sustainable synthetic routes to 1-(4-phenoxyphenyl)propan-2-one is a primary focus of ongoing research. While traditional methods have been established, emerging trends point towards the use of innovative catalytic systems and greener reaction conditions.
A significant area of development is the decarbonylative etherification of aromatic esters. acs.orgsciencedaily.com This approach, which utilizes palladium or nickel catalysts with specialized diphosphine ligands, offers a route to diaryl ethers from readily available starting materials. acs.orgsciencedaily.com This method could be adapted for the synthesis of the 4-phenoxyphenyl precursor to this compound, potentially offering a more streamlined and atom-economical process compared to classical Ullmann or Buchwald-Hartwig couplings. organic-chemistry.orgdntb.gov.ua
Furthermore, the direct C–H functionalization of arenes is a rapidly evolving field with significant potential for the synthesis of diaryl ethers. acs.org Hypervalent iodine-mediated C–H functionalization, for instance, allows for the direct transformation of arenes into diaryliodonium salts, which can then be coupled with phenols to form diaryl ethers under mild, transition-metal-free conditions. acs.org The application of such methods could simplify the synthesis of the phenoxyphenyl moiety of the target molecule.
| Catalyst System | Potential Application in Synthesis | Advantages |
| Palladium/Nickel with diphosphine ligands | Decarbonylative etherification for diaryl ether precursor | Use of readily available esters, atom economy acs.orgsciencedaily.com |
| Hypervalent iodine reagents | Direct C-H arylation for diaryl ether precursor | Transition-metal-free, mild conditions acs.org |
| Rhodium complexes | Hydrogenative aldol (B89426) couplings | Formation of C-C bonds for the propanone side chain nih.gov |
| Copper oxide nanoparticles | Ullmann-type diaryl ether synthesis | Milder reaction conditions, potential for recyclability nih.gov |
Discovery of Undiscovered Reactivity Modes
The reactivity of this compound is largely dictated by the diaryl ether and ketone functional groups. Future research will likely focus on uncovering novel reaction pathways by leveraging these functionalities in innovative ways.
One area of interest is the activation of the C-C bond adjacent to the carbonyl group. researchgate.net Transition-metal-catalyzed C-C bond activation has emerged as a powerful tool for skeletal editing of molecules. researchgate.net For a compound like this compound, this could lead to novel transformations where the propanone side chain is modified or cleaved to generate new molecular scaffolds.
Photocatalysis represents another frontier for exploring new reactivity. rsc.orgwisc.edu The ketone moiety can be susceptible to photochemical reactions, such as Paternò–Büchi cycloadditions or allylic functionalizations, depending on the reaction conditions. acs.org The use of visible-light photocatalysis could enable selective transformations of the ketone group while leaving the rest of the molecule intact, offering a green and efficient way to generate derivatives with unique properties. rsc.org Furthermore, the diaryl ether linkage itself can be a target for activation. Photoinduced single electron reduction of diaryl ethers has been demonstrated, leading to C-O bond cleavage. researchgate.net This could open up pathways for the controlled degradation or modification of the diaryl ether backbone.
The direct functionalization of the ether linkage is also an area of active research. Radical-mediated sp3 C-H activation of cyclic ethers has been developed, and similar strategies could potentially be applied to the benzylic positions of the phenoxy group in this compound, leading to new derivatives. rsc.org
Integration of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity. quantistry.com For this compound, advanced computational modeling can provide deep insights into its synthesis and reactivity, accelerating the discovery of new applications.
Density Functional Theory (DFT) is a powerful method for studying reaction mechanisms and energetics. nih.gov DFT calculations can be used to investigate the transition states of potential synthetic routes, helping to optimize reaction conditions and catalyst selection. nih.govacs.org For example, computational studies on base-catalyzed diaryl ether formation have provided valuable information on the role of the metal cation and the nature of the intermediates, which can guide the development of more efficient synthetic protocols. nih.govacs.org Similarly, DFT studies on the reactivity of ketones can elucidate the factors that control their behavior in various reactions, such as the influence of hydrogen bonding on activation barriers. nih.govacs.orgacs.org
Machine learning (ML) is an emerging trend in chemistry that holds great promise for reaction prediction. neurips.ccarxiv.orgnih.gov By training ML models on large datasets of chemical reactions, it is possible to predict the outcome of new reactions with a high degree of accuracy. neurips.ccarxiv.org For this compound, ML models could be developed to predict its reactivity towards a wide range of reagents and conditions, enabling the rapid screening of potential transformations and the discovery of novel reaction pathways. aip.org
| Computational Tool | Application for this compound | Potential Insights |
| Density Functional Theory (DFT) | Mechanistic studies of synthesis and reactivity | Transition state energies, catalyst optimization, understanding reaction selectivity nih.govacs.orgnih.gov |
| Machine Learning (ML) | Prediction of reaction outcomes | Rapid screening of potential reactions, discovery of novel reactivity neurips.ccarxiv.orgnih.gov |
| Molecular Dynamics (MD) | Simulation of supramolecular assembly | Understanding intermolecular interactions, predicting bulk properties |
Expansion into Supramolecular Chemistry and Nanomaterials
The unique structural features of this compound, particularly the diaryl ether motif, make it an interesting building block for the construction of supramolecular assemblies and functional nanomaterials.
The diaryl ether scaffold is prevalent in many biologically active compounds and materials with interesting physicochemical properties. nih.gov The ability of this motif to participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, makes it suitable for directing the self-assembly of molecules into well-defined supramolecular structures. Future research could explore the design of derivatives of this compound that can self-assemble into liquid crystals, gels, or other ordered materials. The introduction of fluorine atoms into poly(aryl ether ketones) has been shown to improve their dielectric properties, suggesting a potential avenue for developing new materials based on the this compound backbone. tandfonline.com
The ketone functionality also offers a handle for incorporation into nanomaterials. Ketone groups on the surface of nanodiamonds, for instance, can be used for further functionalization. rsc.org Similarly, this compound or its derivatives could be used as precursors for the synthesis of functionalized nanoparticles. tandfonline.comyoutube.com The synthesis of nanomaterials using green methods, such as those employing plant-derived precursors, is a growing area of interest. mdpi.com The phenoxy group in the target molecule could potentially be derived from lignin, a natural polymer, opening up possibilities for sustainable nanomaterial synthesis. The use of magnetic nanoparticles as catalysts for the synthesis of diaryl ethers also presents an interesting intersection of catalysis and nanotechnology. ciac.jl.cnrsc.org
Q & A
Q. What are the optimal synthetic routes for 1-(4-phenoxyphenyl)propan-2-one, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where 4-phenoxybenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Temperature : Maintain 50–70°C to balance reactivity and side-product formation .
- Solvent : Use anhydrous dichloromethane or nitrobenzene to stabilize the acyl intermediate.
- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to catalyst minimizes decomposition .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification. Yield optimization requires monitoring reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, IR, MS) and X-ray crystallography be employed to characterize the structural features of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : The aromatic protons of the phenoxy group appear as a multiplet at δ 6.8–7.5 ppm, while the methyl ketone proton resonates as a singlet at δ 2.1–2.3 ppm .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 205–210 ppm, with aromatic carbons in the δ 115–160 ppm range.
- IR : A strong C=O stretch at 1700–1750 cm⁻¹ confirms the ketone moiety .
- X-ray crystallography : Use SHELXL for refinement. Key steps include:
- Collect high-resolution data (≤ 0.8 Å) to resolve electron density for the phenoxy and ketone groups.
- Apply twin refinement if crystal twinning occurs, leveraging SHELXL’s robust algorithms for challenging datasets .
Advanced Research Questions
Q. What strategies are effective in resolving conflicting data regarding the compound's biological activity across different assay systems (e.g., enzyme inhibition vs. cellular cytotoxicity)?
- Methodological Answer :
- Assay validation : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to distinguish direct target engagement from off-target effects. For example, if the compound inhibits an enzyme in vitro but shows no cellular activity, evaluate membrane permeability via logP calculations (optimal range: 2–3) .
- Dose-response analysis : Perform IC₅₀ determinations in both systems to identify assay-specific potency shifts. Use Hill slope values to detect cooperative binding artifacts .
- Structural analogs : Compare with derivatives (e.g., halogen-substituted analogs) to isolate structure-activity relationships (SAR). For instance, bromine or iodine substitutions may enhance binding via halogen bonding .
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound's reactivity and interactions with biological targets such as cytochrome P450 enzymes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The ketone group’s LUMO energy often dictates reactivity toward nucleophiles (e.g., glutathione in metabolic studies) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CYP450 isoforms. Focus on:
- Binding poses : The phenoxy group may occupy hydrophobic pockets, while the ketone hydrogen-bonds with active-site residues .
- Metabolic stability : Simulate oxidative pathways (e.g., hydroxylation at the para position) to predict metabolite formation .
Q. What are the challenges in determining crystal structures of this compound derivatives, and how does SHELXL facilitate refinement for disordered moieties?
- Methodological Answer :
- Disorder management : The phenoxy group’s rotational freedom often causes disorder. Mitigate this by:
- Collecting data at low temperature (100 K) to reduce thermal motion.
- Using PART and SIMU instructions in SHELXL to model split positions .
- Twinned crystals : Apply the TWIN command in SHELXL with a BASF parameter to refine twin fractions. Validate via R₁(friedel) < 3% .
- Hydrogen bonding : Analyze short contacts (< 3.0 Å) between the ketone oxygen and aromatic protons to identify supramolecular interactions influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
